1-(Pyrimidin-2-yl)cyclohexan-1-amine

Catalog No.
S15935424
CAS No.
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrimidin-2-yl)cyclohexan-1-amine

Product Name

1-(Pyrimidin-2-yl)cyclohexan-1-amine

IUPAC Name

1-pyrimidin-2-ylcyclohexan-1-amine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h4,7-8H,1-3,5-6,11H2

InChI Key

HMJRJSCNORMGRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=CC=N2)N

1-(Pyrimidin-2-yl)cyclohexan-1-amine is a compound characterized by the presence of a cyclohexane ring attached to an amine group and a pyrimidine ring. The molecular formula for this compound is C11H14N2C_{11}H_{14}N_{2}, and it features a pyrimidine moiety at the 2-position of the ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

Typical of amines and heterocycles:

  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
  • Reduction: The compound may undergo reduction reactions, particularly involving the cyclohexane moiety.
  • Substitution Reactions: The amine can act as a nucleophile, participating in substitution reactions with alkyl halides or acyl chlorides, leading to the formation of various derivatives.

Research into the biological activity of 1-(Pyrimidin-2-yl)cyclohexan-1-amine suggests potential pharmacological properties. Compounds with similar structures have been investigated for their interactions with various biological targets, including enzymes and receptors. For instance, derivatives of pyrimidines have shown activity against certain pathogens and may possess anti-inflammatory or anticancer properties.

The synthesis of 1-(Pyrimidin-2-yl)cyclohexan-1-amine can be achieved through several methods:

  • Direct Amine Formation: A common method involves the reaction of cyclohexanone with pyrimidin-2-amine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: Another approach includes cyclization reactions where appropriate precursors are used to form the pyrimidine ring in situ.
  • Functional Group Transformations: Starting materials can undergo functional group transformations to yield the desired amine.

1-(Pyrimidin-2-yl)cyclohexan-1-amine has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific diseases.
  • Organic Synthesis: This compound can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structure could be utilized in developing new materials with specific properties.

Studies focusing on the interactions of 1-(Pyrimidin-2-yl)cyclohexan-1-amine with biological targets are essential for understanding its potential therapeutic effects. Research involving structure–activity relationships (SARs) has been conducted to elucidate how modifications to this compound influence its biological activity. Investigations into its binding affinity to enzymes or receptors will provide insights into its mechanism of action.

Several compounds share structural similarities with 1-(Pyrimidin-2-yl)cyclohexan-1-amine, each exhibiting unique properties:

Compound NameStructureNotable Features
4-(Pyrimidin-2-ylthio)cyclohexan-1-aminesContains sulfur in place of nitrogenExhibits different reactivity due to sulfur presence
4-(Pyrimidin-2-yloxy)cyclohexan-1-aminesContains an ether functional groupPotentially different solubility and reactivity
4-(Pyrimidin-2-ylnitro)cyclohexan-1-aminesContains a nitro groupMay exhibit distinct electronic properties

Uniqueness

The uniqueness of 1-(Pyrimidin-2-yl)cyclohexan-1-amine lies in its combination of a cyclohexane ring, a pyrimidine structure, and an amine functional group. This combination imparts distinct chemical properties, making it suitable for diverse applications in research and industry. Its ability to participate in various

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.126597491 g/mol

Monoisotopic Mass

177.126597491 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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